Dibromobimane

Beschreibung

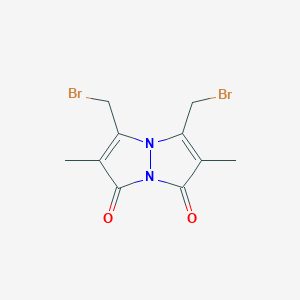

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIYFMVMZXJKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218736 |

Source

|

| Record name | Dibromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68654-25-1 |

Source

|

| Record name | Dibromobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068654251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobimane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibromobimane: An In-depth Technical Guide to a Thiol-Reactive Fluorescent Cross-linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromobimane (bBBr) is a versatile, thiol-reactive, and fluorescent bifunctional reagent with significant applications in protein chemistry, cell biology, and drug development. Its ability to form stable, fluorescent cross-links between cysteine residues makes it an invaluable tool for studying protein structure, protein-protein interactions, and the dynamics of thiol-containing biomolecules. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Introduction to this compound

This compound (3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione) is a homobifunctional cross-linking agent that specifically reacts with thiol groups, primarily found in the cysteine residues of proteins and in small molecules such as glutathione. A key feature of this compound is that it is essentially non-fluorescent until both of its reactive bromomethyl groups have formed thioether bonds, a property that minimizes background fluorescence and enhances signal-to-noise ratios in experimental assays.[1][2] This fluorogenic characteristic, coupled with its ability to covalently link spatially proximate thiols, makes it a powerful probe for investigating protein conformation and intermolecular interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 68654-25-1 | |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |

| Molecular Weight | 350.01 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO | |

| Excitation Maximum (λex) | ~390 nm | |

| Emission Maximum (λem) | ~450 nm |

Mechanism of Action

The reactivity of this compound towards thiols is based on a nucleophilic substitution reaction (Sɴ2). The sulfur atom of a deprotonated thiol group (thiolate) acts as a nucleophile, attacking one of the electrophilic bromomethyl groups of the this compound molecule. This results in the displacement of a bromide ion and the formation of a stable thioether bond. As a bifunctional reagent, this process can occur twice, allowing the molecule to cross-link two thiol groups.

The reaction proceeds in a two-step manner:

-

First Substitution: A thiolate anion reacts with one of the bromomethyl groups to form a monobromo-monothioether derivative.

-

Second Substitution: A second, spatially proximate thiolate anion reacts with the remaining bromomethyl group to form a stable, fluorescent dithioether cross-link.

It is the formation of this second covalent bond that leads to a significant increase in the fluorescence quantum yield of the bimane core.

Quantitative Data

Spectral Properties

The fluorescence properties of this compound adducts are crucial for their detection and quantification. Table 2 summarizes the spectral properties of this compound when conjugated with thiol-containing molecules.

| Adduct | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| This compound-Dithiol Adduct | ~390 | ~450 |

Reactivity with Thiols

Experimental Protocols

Protein Cross-linking with this compound

This protocol provides a general procedure for the intermolecular cross-linking of proteins containing accessible cysteine residues.

Materials:

-

Protein of interest in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)

-

This compound (bBBr) stock solution in a water-miscible organic solvent (e.g., DMSO)

-

Reducing agent (e.g., Dithiothreitol, DTT)

-

Quenching solution (e.g., 1 M DTT)

-

SDS-PAGE reagents and equipment

-

Fluorescence imaging system

Procedure:

-

Protein Preparation: If necessary, reduce any existing disulfide bonds in the protein by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent by dialysis or gel filtration into the reaction buffer.

-

Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 0.5 to 2-fold molar excess of bBBr over the protein concentration.

-

Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution, such as DTT, to a final concentration of 20 mM.

-

Analysis: Analyze the reaction products by SDS-PAGE. The formation of cross-linked species will be indicated by the appearance of higher molecular weight bands.

-

Visualization: Visualize the fluorescently labeled cross-linked products using a fluorescence imaging system with appropriate excitation and emission filters.

Detection of Glutathione (GSH)

This protocol is adapted from methods using the related monobromobimane and can be used for the fluorescent detection of glutathione in biological samples.

Materials:

-

Cell or tissue lysate

-

This compound (bBBr) stock solution in DMSO

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

Deproteinizing agent (e.g., perchloric acid)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Homogenize the cell or tissue sample in a suitable lysis buffer.

-

Derivatization: Add this compound stock solution to the lysate to a final concentration of 1-5 mM.

-

Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes.

-

Deproteinization: Precipitate proteins by adding a deproteinizing agent like perchloric acid.

-

Centrifugation: Centrifuge the sample to pellet the precipitated protein.

-

Analysis: Analyze the supernatant containing the fluorescent bBBr-GSH adduct by reverse-phase HPLC with fluorescence detection.

Applications in Research and Drug Development

Studying Protein-Protein Interactions

This compound is a valuable tool for identifying and characterizing protein-protein interactions. By cross-linking interacting proteins that contain spatially close cysteine residues, stable complexes can be formed and subsequently identified by techniques such as mass spectrometry.

A notable example is the study of the interaction between phospholamban (PLB) and the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been used to cross-link specific cysteine mutants of PLB to SERCA, providing insights into the regulatory mechanism of this critical cardiac protein complex.

Probing Protein Structure and Conformation

The bifunctional nature of this compound allows for its use in probing the three-dimensional structure of proteins. By introducing cysteine residues at specific locations through site-directed mutagenesis, the proximity of these residues can be assessed by their ability to be cross-linked by this compound. This "cysteine mapping" approach provides valuable distance constraints for structural modeling.

Cysteine Mapping

A detailed protocol for cysteine mapping involves the systematic introduction of cysteine pairs into a protein of interest and then assessing their ability to be cross-linked by this compound. The presence or absence of a cross-linked product provides information about the spatial proximity of the engineered cysteines.

Conclusion

This compound is a powerful and versatile tool for the study of thiol-containing biomolecules. Its thiol-specific reactivity, bifunctional nature, and fluorogenic properties make it an ideal reagent for a wide range of applications, from fundamental protein chemistry to cellular-level investigations. The protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental workflows. As with any chemical probe, careful optimization of reaction conditions is essential to achieve reliable and reproducible results.

References

The Reaction of Dibromobimane with Cysteine Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromobimane (dBB) is a widely utilized thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein structure and function. Its bifunctional nature allows it to act as a crosslinking agent for cysteine residues, providing insights into their proximity within a protein or between interacting proteins. A key feature of this compound is its fluorogenic property; it is essentially non-fluorescent until it reacts with thiols, with fluorescence significantly increasing after both of its electrophilic bromomethyl groups have reacted.[1][2][3] This characteristic minimizes background fluorescence and enhances signal-to-noise ratios in experimental assays. This guide provides an in-depth overview of the this compound-cysteine reaction, including its mechanism, quantitative data, experimental protocols, and potential considerations for its application in research and drug development.

Reaction Mechanism and Specificity

The reaction between this compound and cysteine residues proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The highly nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks one of the electrophilic bromomethyl groups of this compound, displacing a bromide ion and forming a stable thioether bond.[4] Given that this compound possesses two such reactive groups, it can react with one or two cysteine residues.

When two cysteine residues are in close proximity, this compound can form an intramolecular or intermolecular crosslink. This property is particularly useful for probing protein conformation and protein-protein interactions.

It is crucial to note that while this compound is highly reactive towards thiols, it is not entirely specific. Mechanistic studies have revealed that this compound can extract sulfur from other sulfhydryl sources besides hydrogen sulfide, which can lead to the formation of fluorescent artifacts. This is a critical consideration when using this compound for the quantification of specific thiols in complex biological samples.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the this compound-cysteine reaction, compiled from various sources.

| Parameter | Value | Notes |

| Molecular Weight | 350.01 g/mol | |

| Solubility | DMSO | |

| Excitation Maximum (λex) | ~385-394 nm | For the fluorescent adduct. |

| Emission Maximum (λem) | ~450-477 nm | For the fluorescent adduct. |

| Reaction Time | ~15 minutes to 1 hour | Can be temperature-dependent. |

| Optimal Molar Ratio (dBB:Thiol) | Substoichiometric (e.g., 0.5:1) for homodimer formation | To maximize the yield of crosslinked product. |

Experimental Protocols

Below are detailed methodologies for labeling cysteine residues with this compound, both for single labeling and crosslinking applications.

Materials

-

This compound (dBB)

-

Dimethyl sulfoxide (DMSO)

-

Protein of interest with accessible cysteine residue(s)

-

Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4)

-

Quenching Reagent (e.g., Dithiothreitol - DTT)

-

Gel filtration column for buffer exchange and purification

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Store in the dark at -20°C. Due to the reactivity of this compound, fresh dilutions should be prepared for each experiment.

-

Protein Preparation: If the protein of interest has disulfide bonds that need to be reduced to free the cysteine thiols for labeling, treat the protein with a reducing agent like DTT. Subsequently, the reducing agent must be removed, for example, by gel filtration chromatography, prior to adding this compound.

Experimental Workflow: Intermolecular Crosslinking

This protocol is adapted from a procedure for creating a crosslinked protein dimer.

-

Reaction Setup: In a microcentrifuge tube, combine the purified, reduced protein with the reaction buffer.

-

Initiation of Reaction: Add a substoichiometric amount of the this compound stock solution to the protein solution. A 0.5-fold molar excess of dBB relative to the protein's thiol groups is a good starting point to maximize dimer formation.

-

Incubation: Incubate the reaction mixture at 25°C for 15-30 minutes. The optimal time may need to be determined empirically. For intramolecular crosslinking, reaction times can be longer and temperature-dependent.

-

Quenching: Stop the reaction by adding a quenching reagent such as DTT to a final concentration of 20 mM to react with any unreacted this compound.

-

Analysis: The reaction products can be analyzed by SDS-PAGE. The crosslinked dimer will appear at a higher molecular weight than the monomer. The fluorescence of the crosslinked product can be visualized by exposing the gel to long-wave ultraviolet illumination.

-

Purification: The crosslinked protein can be purified from the reaction mixture using techniques such as gel filtration chromatography.

Visualizations

This compound Reaction with Cysteine Residues

Caption: Reaction pathway of this compound with cysteine residues.

Experimental Workflow for Protein Crosslinking

Caption: General workflow for crosslinking proteins using this compound.

References

Detecting Free Thiols in Proteins with Dibromobimane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of dibromobimane (DBB), a thiol-reactive fluorescent probe, for the detection and quantification of free sulfhydryl groups in proteins. This document details the underlying chemical principles, data on its reactivity and fluorescent properties, and step-by-step experimental protocols for its application in research and drug development.

Introduction to this compound and Thiol Detection

Protein thiols, primarily from cysteine residues, are critical to protein structure, function, and regulation. They participate in enzymatic catalysis, metal coordination, and the formation of disulfide bonds. The redox state of these thiols is a key indicator of cellular health and is intricately linked to various signaling pathways. Consequently, the accurate detection and quantification of free protein thiols are essential in many areas of biological research and drug discovery.

This compound (3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione) is a valuable tool for this purpose. It is a bifunctional electrophilic reagent that specifically reacts with thiol groups. A key feature of this compound is that it is essentially non-fluorescent in its native state but becomes highly fluorescent upon reaction with thiols, making it a fluorogenic probe that minimizes background signal.[1] This property allows for sensitive detection and quantification of accessible free thiols in proteins.

Principles of this compound Chemistry and Fluorescence

This compound's utility stems from its chemical reactivity and fluorescent properties. Understanding these principles is crucial for its effective application.

Reaction Mechanism with Thiols

This compound is an alkylating agent containing two reactive bromomethyl groups. The reaction with a protein thiol (typically a deprotonated cysteine residue, or thiolate) proceeds via a nucleophilic substitution reaction. The reaction can result in either the labeling of a single thiol or the cross-linking of two spatially proximate thiols.

The initial reaction involves the nucleophilic attack of a thiolate anion on one of the electrophilic bromomethyl groups of the this compound molecule. This forms a stable thioether bond and releases a bromide ion. If a second thiol is in close proximity, the second bromomethyl group can react with it, resulting in an intramolecular or intermolecular cross-link. This cross-linking capability makes this compound particularly useful for probing the three-dimensional structure of proteins.

Fluorescent Properties

The key advantage of this compound is its fluorogenic nature. The unreacted molecule exhibits minimal fluorescence. Upon reaction with a thiol, the resulting thioether adduct is highly fluorescent, with an excitation maximum around 390 nm and an emission maximum around 450 nm.[2] This "turn-on" fluorescence significantly enhances the signal-to-noise ratio in detection assays.

Quantitative Data for this compound

For accurate and reproducible experiments, it is essential to consider the quantitative aspects of this compound's reactivity and fluorescence.

| Property | Value | Notes |

| Molecular Weight | 350.01 g/mol | |

| Excitation Wavelength (λex) | ~390 nm | [2] |

| Emission Wavelength (λem) | ~450 nm | [2] |

| Solubility | Soluble in DMSO and other organic solvents. | |

| Second-Order Rate Constant (k) | Not available for this compound. For comparison, the rate constant for the reaction of iodoacetamide with cysteine is ~0.6 M⁻¹s⁻¹. Fast-reacting thiol probes can have rate constants greater than 10 M⁻¹s⁻¹. | The reaction of this compound with thiols is generally considered to be rapid. |

| Fluorescence Quantum Yield (ΦF) | Not available for this compound adducts. For the related monobromobimane-glutathione adduct, the quantum yield is in the range of 0.1-0.3. | The quantum yield is dependent on the local environment of the fluorophore. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in detecting and quantifying free thiols in proteins.

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from light and moisture.

-

Labeling Buffer: A common labeling buffer is 50-100 mM Tris-HCl or HEPES at pH 7.0-8.5. The pH should be maintained in this range to ensure that a sufficient proportion of the cysteine residues are in the reactive thiolate form. The buffer should be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

-

Quenching Solution: A solution of a low molecular weight thiol, such as 10-100 mM L-cysteine or β-mercaptoethanol, can be used to stop the labeling reaction by reacting with the excess this compound.

Sample Preparation

-

Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without thiol-containing reducing agents) containing protease inhibitors.

-

Homogenize the lysate by sonication or by passing it through a fine-gauge needle.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

Excise fresh or frozen tissue and place it in an ice-cold homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Mince the tissue into small pieces and homogenize using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) or a bead mill.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

Labeling of Protein Thiols with this compound

-

Dilute the protein sample (from cell lysate or tissue homogenate) to a final concentration of 1-5 mg/mL in the labeling buffer.

-

Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 1-5 mM. The optimal concentration may need to be determined empirically. A molar excess of this compound over the estimated thiol concentration is recommended.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

-

Stop the reaction by adding the quenching solution.

Quantification of Free Thiols

-

After the labeling reaction, remove the unreacted this compound and the quenching agent by protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation and washing, or by gel filtration chromatography.

-

Resuspend the labeled protein pellet in a suitable buffer (e.g., PBS).

-

Measure the fluorescence intensity of the labeled protein solution using a fluorometer with excitation at ~390 nm and emission at ~450 nm.

-

To quantify the amount of free thiols, a standard curve can be generated using a known concentration of a thiol-containing compound, such as L-cysteine or glutathione, which has been labeled with this compound under the same conditions.

-

The concentration of free thiols in the protein sample can then be calculated from the standard curve.

Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway

A prominent example of the importance of protein thiols in cellular signaling is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1. Keap1 acts as an adapter for the ubiquitination and subsequent proteasomal degradation of Nrf2. Keap1 is a cysteine-rich protein that functions as a redox sensor.

Upon exposure to oxidative or electrophilic stress, specific reactive cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, which disrupts its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

This compound can be a valuable tool to probe the redox state of Keap1's reactive thiols. By labeling cell lysates under different conditions (e.g., with and without oxidative stress), researchers can use this compound to assess the accessibility of these critical cysteine residues, providing insights into the activation state of the Keap1-Nrf2 pathway.

Conclusion

This compound is a powerful and sensitive tool for the detection and quantification of free thiols in proteins. Its fluorogenic properties provide a high signal-to-noise ratio, making it suitable for a variety of applications in academic research and drug development. By understanding the principles of its reactivity and fluorescence, and by following robust experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the critical role of protein thiols in biological systems.

References

An In-depth Guide to Bimane Chemistry for Thiol Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bimane chemistry, a cornerstone technique for the fluorescent labeling and quantification of thiols in biological systems. From the fundamental reaction mechanism to detailed experimental protocols and applications in redox biology, this document serves as an in-depth resource for professionals engaged in cellular analysis, drug discovery, and proteomics.

Introduction: The Significance of Thiols and Their Detection

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial functional groups in biochemistry. The most prominent biological thiol is the amino acid cysteine, which, as a residue in proteins, dictates protein structure through disulfide bonds, participates in enzyme catalysis, and is a key site for post-translational modifications. The tripeptide glutathione (GSH) is the most abundant low-molecular-weight thiol in cells and the principal intracellular antioxidant, playing a vital role in defending cells against oxidative stress.

Given their central role in cellular health and disease, the accurate detection and quantification of thiols are paramount. Bimane-based fluorescent probes have emerged as indispensable tools for this purpose due to their high specificity and "fluorogenic" nature.

Bimane Dyes: A Class of Fluorogenic Probes

Bimanes are a class of small, heterocyclic fluorescent dyes introduced by Kosower and colleagues. The core structure, a 1,5-diazabicyclo[3.3.0]octa-3,6-diene-2,8-dione, is rendered thiol-reactive by the addition of a leaving group, typically a halogen. The most common variants are monobromobimane (mBBr) and monochlorobimane (mBCl).

A key feature of these probes is that they are essentially non-fluorescent by themselves. However, upon reaction with a thiol, they form a stable, highly fluorescent thioether adduct. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making bimanes ideal for sensitive detection of thiols in complex biological samples, including live cells.

The Chemistry of Thiol Labeling

The reaction between a halogenated bimane and a thiol proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon of the bimane's halomethyl group, displacing the halide ion and forming a stable covalent thioether bond. This reaction is typically rapid and specific at physiological pH.

Monochlorobimane's reaction with glutathione is often catalyzed by the enzyme Glutathione S-transferase (GST), which enhances the specificity of the labeling for GSH within cells. Monobromobimane can react with thiols both non-enzymatically and enzymatically.

Figure 1. Reaction mechanism of monobromobimane (mBBr) with a generic thiol (R-SH).

Properties of Common Bimane Reagents

The choice of bimane reagent depends on the specific experimental requirements, such as cell permeability and reactivity. The following table summarizes the properties of commonly used bimane dyes after conjugation with thiols.

| Reagent Name | Abbreviation | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of GSH Adduct | Key Features |

| Monobromobimane | mBBr | 271.11 | ~394[1] | ~490[1] | ~0.1 - 0.3 | Cell-permeable; reacts rapidly with most low-molecular-weight thiols both enzymatically and non-enzymatically. |

| Monochlorobimane | mBCl | 226.66 | ~394 | ~490 | Not specified | Cell-permeable; reaction with GSH is primarily catalyzed by Glutathione S-transferase (GST), enhancing specificity. |

| monobromotrimethylammoniobimane | qBBr | Not specified | Not specified | Not specified | Not specified | Positively charged and generally membrane-impermeable; useful for labeling thiols in cell lysates or on the cell surface. |

| Dibromobimane | bBBr | Not specified | ~394 | ~490 | Not specified | Homobifunctional crosslinking agent for proteins; fluoresces only after reacting with two thiol groups. |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and the specific thiol conjugate. Quantum yield data for thiol adducts of many bimane derivatives is not consistently reported in the literature.

Experimental Protocol: Quantification of Cellular Glutathione (GSH)

This protocol provides a detailed methodology for the quantification of intracellular GSH in cultured mammalian cells using monobromobimane (mBBr) or monochlorobimane (mBCl) in a 96-well plate format, suitable for analysis with a fluorescence microplate reader.

Materials:

-

Mammalian cells cultured in a clear-bottom, black-walled 96-well plate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Monobromobimane (mBBr) or Monochlorobimane (mBCl)

-

Dimethyl sulfoxide (DMSO)

-

Lysis Buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Fluorescence microplate reader (Excitation ~395 nm, Emission ~490 nm)

Procedure:

-

Cell Culture: Seed cells in a 96-well clear-bottom black plate at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer on the day of the experiment. Include wells for background controls (no cells) and untreated controls.

-

Stock Solution Preparation: Prepare a 40 mM stock solution of mBBr or mBCl in anhydrous DMSO. This solution is light-sensitive and should be stored in the dark at -20°C.

-

Cell Treatment (Optional): If investigating the effect of a compound on GSH levels, treat the cells with the desired compounds for the appropriate duration.

-

Labeling Reaction:

-

Prepare a fresh 400 µM working solution of the bimane probe by diluting the 40 mM stock solution in pre-warmed PBS (pH 7.4). Protect this solution from light.

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with 100 µL of warm PBS per well.

-

Add 100 µL of the 400 µM bimane working solution to each well to achieve a final concentration of 40-100 µM (concentration may need optimization depending on the cell type).

-

Incubate the plate at 37°C for 10-30 minutes in the dark.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity using a microplate reader with excitation set to ~395 nm and emission to ~490 nm.

-

-

Data Normalization:

-

After reading the fluorescence, aspirate the labeling solution.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 50 µL of RIPA buffer).

-

Determine the protein concentration in each well using a standard method like the BCA assay.

-

Normalize the fluorescence reading of each well to its protein concentration (Relative Fluorescence Units / µg protein).

-

Figure 2. Experimental workflow for quantifying cellular GSH using a bimane-based assay.

Application: Studying the Glutathione Redox Cycle

Bimanes are powerful tools for investigating cellular redox homeostasis, which is largely maintained by the glutathione redox cycle. Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.

Under normal conditions, GSH scavenges reactive oxygen species (ROS), becoming oxidized to GSSG in the process. Glutathione Reductase (GR) then reduces GSSG back to GSH, consuming NADPH. When the cell is under high oxidative stress, the rate of GSH oxidation outpaces its regeneration, leading to a decrease in the GSH/GSSG ratio.

Bimane dyes, particularly mBCl which is more specific for GSH, can be used to measure the pool of reduced glutathione. By comparing the fluorescence signal in treated versus untreated cells, researchers can infer changes in the cellular redox state and the impact of xenobiotics or disease states on the cell's antioxidant capacity.

Figure 3. The Glutathione Redox Cycle and its measurement using bimane probes.

Conclusion

Bimane chemistry provides a robust, sensitive, and specific method for the fluorescent labeling of thiols. The fluorogenic nature of these probes, coupled with their cell permeability, makes them exceptionally well-suited for quantifying crucial molecules like glutathione in living cells and tissues. This guide has outlined the core principles, provided key quantitative data, offered a detailed experimental protocol, and illustrated the application of bimanes in the context of cellular redox biology. For researchers in drug development and life sciences, a thorough understanding and application of bimane chemistry are essential for elucidating the role of thiols in health and disease.

References

Dibromobimane for qualitative assessment of protein thiols

An In-depth Technical Guide to Dibromobimane for the Qualitative and Quantitative Assessment of Protein Thiols

Protein thiols, primarily the sulfhydryl groups (-SH) of cysteine residues, are critical to protein structure and function. They participate in catalysis, metal binding, and the regulation of protein activity through various post-translational modifications. The study of these thiol groups provides insight into cellular redox states, enzyme mechanisms, and drug interactions. This compound (DBB) is a fluorescent labeling reagent that has become an invaluable tool for the investigation of protein thiols.

This compound is a small, electrically neutral molecule that readily permeates cell membranes. It is essentially non-fluorescent until it reacts with a thiol, forming a stable, highly fluorescent thioether derivative. This property makes it an excellent probe for detecting and quantifying protein thiols in complex biological samples. The reaction involves the sequential alkylation of the thiol by the two bromine atoms of DBB, leading to the formation of a fluorescent adduct.

Mechanism of Action

This compound reacts with thiols in a two-step process. The initial reaction of a thiol with one of the bromine atoms on the bimane core forms a monobromobimane-thioether intermediate. This intermediate can then react with a second thiol, if available in close proximity, to form a dithioether, effectively crosslinking the two thiol groups. However, for the purpose of labeling single protein thiols, the reaction is typically controlled to favor the formation of the fluorescent monoadduct.

Caption: Reaction of this compound with a protein thiol.

Experimental Protocols

Labeling of Protein Thiols in Solution

This protocol describes the general procedure for labeling purified proteins or protein mixtures in solution with this compound.

Materials:

-

This compound (DBB) stock solution (e.g., 100 mM in a water-miscible organic solvent like acetonitrile or DMSO).

-

Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl). The buffer should be free of thiol-containing reagents.

-

Quenching solution (e.g., 1 M dithiothreitol (DTT) or 2-mercaptoethanol).

Procedure:

-

Prepare the protein sample at a desired concentration in the reaction buffer.

-

Add the DBB stock solution to the protein sample to a final concentration typically ranging from 10 to 100 µM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for a specified time, typically 15 to 60 minutes. The incubation should be performed in the dark to prevent photobleaching of the fluorescent product.

-

Quench the reaction by adding an excess of a thiol-containing reagent like DTT to consume any unreacted DBB.

-

The labeled protein sample is now ready for downstream analysis, such as SDS-PAGE, fluorescence spectroscopy, or mass spectrometry.

Labeling of Protein Thiols in Cells

This protocol outlines the steps for labeling protein thiols within intact cells.

Materials:

-

Cultured cells.

-

This compound (DBB) stock solution.

-

Cell culture medium.

-

Lysis buffer (e.g., RIPA buffer).

Procedure:

-

Wash the cultured cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with DBB at a final concentration typically ranging from 10 to 100 µM in cell culture medium.

-

Incubate for 15 to 60 minutes at 37°C in the dark.

-

Wash the cells to remove excess DBB.

-

Lyse the cells using a suitable lysis buffer.

-

The cell lysate containing the DBB-labeled proteins can then be analyzed by methods such as 2D-gel electrophoresis or mass spectrometry to identify the labeled proteins.

Caption: General experimental workflow for protein thiol analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in protein thiol assessment.

| Parameter | Typical Value/Range | Notes |

| Excitation Wavelength (λex) | 380 - 395 nm | Optimal wavelength may vary slightly depending on the solvent and local environment of the adduct. |

| Emission Wavelength (λem) | 475 - 490 nm | Exhibits a significant Stokes shift. |

| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | For the bimane chromophore. |

| Quantum Yield (Φ) | 0.4 - 0.9 | Highly dependent on the environment; higher in non-polar environments. |

| Reaction pH | 6.5 - 8.5 | The reaction rate is pH-dependent, as it requires the thiolate anion (S⁻). |

| Optimal DBB Concentration | 10 - 100 µM | Should be optimized for each specific application to ensure complete labeling without significant background. |

| Reaction Time | 15 - 60 minutes | Dependent on temperature, pH, and the accessibility of the protein thiol. |

Applications in Signaling Pathways

Protein thiols play a crucial role in redox signaling pathways. For instance, the reversible oxidation of cysteine residues in proteins like protein tyrosine phosphatases (PTPs) and transcription factors (e.g., NF-κB, AP-1) is a key regulatory mechanism. This compound can be employed to probe the redox state of these critical thiols under different cellular conditions. By comparing the DBB labeling pattern in cells under normal and oxidative stress conditions, researchers can identify proteins that undergo redox-dependent modifications.

Caption: Role of protein thiols in redox signaling.

Advantages and Limitations

Advantages:

-

High Specificity: Reacts specifically with thiols.

-

Fluorogenic: Becomes fluorescent upon reaction, leading to low background signal.

-

Cell Permeable: Can be used for in situ labeling of intracellular proteins.

-

Stable Adduct: Forms a stable thioether bond.

Limitations:

-

Potential for Crosslinking: The bifunctional nature of DBB can lead to crosslinking of closely spaced thiols.

-

Photobleaching: The fluorescent product can be susceptible to photobleaching upon prolonged exposure to light.

-

pH Dependence: The reaction rate is dependent on the pH of the medium.

Conclusion

This compound is a powerful and versatile tool for the qualitative and quantitative assessment of protein thiols. Its fluorogenic nature and cell permeability make it suitable for a wide range of applications, from in vitro protein characterization to in situ analysis of cellular redox signaling. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in protein thiol research.

An In-depth Technical Guide to the Basic Properties of Dibromobimane for Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromobimane (bBBr) is a versatile, thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and cellular research. Its utility stems from its ability to form stable, highly fluorescent adducts with sulfhydryl groups, which are predominantly found in cysteine residues of proteins and in the tripeptide glutathione. This property makes this compound an excellent reagent for the quantification of thiols, the study of protein structure and conformation through cross-linking, and the visualization of intracellular thiol distribution. This guide provides a comprehensive overview of the core properties of this compound and detailed protocols for its application in key biochemical assays.

Core Properties of this compound

This compound is a homobifunctional alkylating agent, meaning it has two reactive sites that can form covalent bonds with nucleophiles, primarily thiolate anions. The molecule itself is essentially non-fluorescent, but upon reaction with thiols, it forms a stable thioether linkage, resulting in a product with strong blue fluorescence.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [1] |

| Molecular Weight | 350.01 g/mol | [1] |

| CAS Number | 68654-25-1 | [1] |

| Excitation Wavelength (λex) | ~394 nm | [2] |

| Emission Wavelength (λem) | ~490 nm | [2] |

| Quantum Yield (Φ) | ~0.1 - 0.3 (for glutathione conjugate in pH 8 buffer) | |

| Solubility | Soluble in DMSO and other organic solvents like acetonitrile and DMF. |

Storage and Stability

Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored in aliquots at -20°C or -80°C and are generally stable for up to one month. Repeated freeze-thaw cycles should be avoided. The reagent is sensitive to air and light, which can lead to degradation.

Reaction with Thiols: Mechanism and Specificity

The primary application of this compound lies in its reaction with thiols. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiolate anion (R-S⁻) attacks one of the bromomethyl groups of this compound, displacing a bromide ion and forming a stable thioether bond. As a bifunctional reagent, this can occur at both bromomethyl groups, enabling it to cross-link two thiol molecules.

Experimental Protocols

Quantification of Cellular Glutathione using HPLC

This protocol outlines the derivatization of glutathione (GSH) in cell lysates with this compound for subsequent quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA) or other suitable deproteinating agent

-

This compound (bBBr) stock solution (e.g., 100 mM in DMSO)

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 8.0)

-

HPLC system with a fluorescence detector (λex = ~394 nm, λem = ~490 nm)

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Lysis and Deproteination:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a deproteinating solution (e.g., 5% MPA) on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully collect the supernatant containing the low molecular weight thiols.

-

-

Derivatization:

-

In a microcentrifuge tube, mix a known volume of the supernatant with the reaction buffer.

-

Add the this compound stock solution to a final concentration of 1-5 mM.

-

Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding an acid (e.g., glacial acetic acid) to lower the pH.

-

-

HPLC Analysis:

-

Centrifuge the derivatized sample to remove any precipitate.

-

Inject a known volume of the supernatant onto the C18 column.

-

Elute the bBBr-GSH adduct using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like 0.1% trifluoroacetic acid).

-

Monitor the fluorescence signal at the specified wavelengths.

-

Quantify the GSH concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of GSH.

-

Fluorescence Microscopy of Intracellular Thiols

This protocol provides a general guideline for labeling and visualizing intracellular thiols in live cells using this compound.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

This compound (bBBr) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Wash the cells once with warm PBS or serum-free medium.

-

-

Labeling:

-

Prepare a fresh working solution of this compound in pre-warmed PBS or serum-free medium to a final concentration of 10-100 µM.

-

Remove the wash buffer and add the this compound working solution to the cells.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

-

Washing:

-

Remove the labeling solution and wash the cells two to three times with warm PBS to remove any unreacted probe.

-

-

Imaging:

-

Add fresh warm PBS or imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the bBBr-thiol adduct.

-

Capture images for analysis. For quantitative analysis, ensure consistent imaging parameters across all samples.

-

Potential Interferences and Troubleshooting

Several factors can interfere with the accuracy of this compound-based assays. Being aware of these can aid in troubleshooting and ensure reliable results.

-

Autofluorescence: Cellular components such as NADH and flavins can exhibit natural fluorescence, potentially contributing to background signal. It is important to include unlabeled control samples to assess the level of autofluorescence.

-

Presence of Other Nucleophiles: While this compound is highly reactive towards thiols, it can also react with other nucleophiles, albeit at a much slower rate. High concentrations of other nucleophilic species could potentially lead to non-specific labeling.

-

Light Sensitivity: Both this compound and its fluorescent adducts are light-sensitive. All steps involving these compounds should be performed with protection from light to prevent photobleaching and degradation.

-

pH Dependence: The reaction of this compound with thiols is pH-dependent, as it is the thiolate anion that is the reactive species. Assays are typically performed at a slightly alkaline pH (7.5-8.5) to favor thiolate formation.

Conclusion

This compound is a powerful and widely used fluorescent probe for the detection, quantification, and visualization of thiols in biological systems. Its favorable spectroscopic properties and high reactivity with sulfhydryl groups make it an indispensable tool for researchers in various fields. By understanding its core properties and following optimized protocols, scientists can effectively utilize this compound to gain valuable insights into the roles of thiols in cellular processes and disease.

References

The Versatility of Dibromobimane: A Technical Guide for Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromobimane (DBB) is a versatile, thiol-reactive fluorescent probe with broad applications in cell biology. Its utility stems from its ability to form stable, fluorescent adducts with sulfhydryl groups, which are critical components of various biomolecules, including the antioxidant glutathione and cysteine residues in proteins. This technical guide provides an in-depth exploration of the core applications of DBB, focusing on its use in quantifying cellular thiols and as a protein crosslinking agent to study protein structure and interactions. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways are presented to facilitate the practical application of this powerful tool in research and drug development.

Introduction to this compound

This compound (4,6-bis(bromomethyl)-3,7-dimethyl-1,5-diazabicyclo[3.3.0]octa-3,6-diene-2,8-dione) is a small, cell-permeable molecule that becomes fluorescent upon reaction with thiols.[1] This property makes it an excellent tool for detecting and quantifying thiol-containing molecules within cells and biological samples.[2] The presence of two reactive bromomethyl groups allows DBB to act as a homobifunctional crosslinker, capable of forming covalent bonds with two sulfhydryl groups in close proximity.[3] This feature is particularly useful for studying protein conformation and protein-protein interactions.[3]

The reaction of DBB with a thiol-containing molecule (R-SH) proceeds via nucleophilic substitution, where the thiolate anion attacks the bromomethyl group, displacing the bromide ion and forming a stable, fluorescent thioether adduct. When both bromomethyl groups react, a highly fluorescent cyclized product is formed.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |

| Molecular Weight | 350.01 g/mol | |

| Solubility | DMSO | |

| Excitation Maximum (λex) | ~390 nm | |

| Emission Maximum (λem) | ~450 nm | |

| Extinction Coefficient (ε) | See Note 1 | |

| Quantum Yield (Φ) | See Note 2 | |

| Photostability | Moderate |

Note 1: The extinction coefficient for DBB adducts can vary depending on the specific thiol it reacts with and the solvent environment. Note 2: The quantum yield of DBB is negligible in its free form and significantly increases upon reaction with thiols. The exact value depends on the nature of the thiol adduct.

Table 2: Kinetic Parameters of Bimane Reactions with Thiols

| Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Monobromobimane with Glutathione | ~30-50 | pH 7.4, 25 °C | |

| Monobromobimane with Cysteine | See Note 3 | pH 7.4, 25 °C | |

| This compound with Thiols | See Note 4 | pH 7.4, 25 °C |

Note 3: While specific second-order rate constants for monobromobimane with cysteine are not readily available in the provided results, the reactivity is expected to be comparable to that with glutathione under similar conditions. Note 4: Direct second-order rate constants for this compound with specific thiols are not extensively reported. However, the reaction is known to be rapid, and the rate is dependent on the pKa of the thiol and the pH of the reaction buffer. The reactivity of the second bromomethyl group is expected to be influenced by the initial reaction at the first site.

Core Applications and Experimental Protocols

Quantification of Cellular Glutathione

Glutathione (GSH) is a major cellular antioxidant, and its levels are a key indicator of cellular redox status and health. DBB can be used to quantify intracellular GSH levels. The following protocol is a general guideline that can be adapted for specific cell types and experimental conditions.

Experimental Protocol: Quantification of Intracellular Glutathione using HPLC

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Treat cells with compounds of interest as required by the experimental design.

-

-

Cell Lysis and Derivatization:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a final concentration of 5 mM N-ethylmaleimide (NEM) to block free thiols and prevent post-lysis oxidation.

-

Incubate the lysate for 10 minutes at room temperature.

-

Add a solution of this compound (dissolved in a minimal amount of DMSO and diluted in buffer) to a final concentration of 1 mM.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for HPLC:

-

Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully transfer the supernatant to a new tube for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized for better separation.

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector with excitation at ~390 nm and emission at ~450 nm.

-

Quantification: Generate a standard curve using known concentrations of GSH derivatized with DBB under the same conditions as the samples. The concentration of GSH in the samples can be determined by comparing their peak areas to the standard curve.

-

Protein Crosslinking to Study Structure and Interactions

DBB's bifunctional nature allows it to crosslink cysteine residues within a single protein (intramolecular) or between interacting proteins (intermolecular). This is a powerful technique for probing protein conformation and identifying protein-protein interactions.

Experimental Protocol: Protein Crosslinking with this compound

-

Protein Preparation:

-

Purify the protein(s) of interest. Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol). A suitable buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

The protein concentration should be optimized for the specific experiment, typically in the range of 1-10 µM.

-

-

Crosslinking Reaction:

-

Prepare a fresh stock solution of this compound in DMSO (e.g., 25 mM).

-

Add DBB to the protein solution to a final concentration that is typically in a 1:1 or 2:1 molar ratio of DBB to protein, but this should be optimized.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C, protected from light.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration of ~20 mM to react with any unreacted DBB.

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control. The fluorescent nature of the DBB adduct allows for visualization of the crosslinked bands under UV light before Coomassie or silver staining.

-

Mass Spectrometry: To identify the specific crosslinked cysteine residues, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. The crosslinker will add a specific mass shift to the crosslinked peptides, allowing for their identification.

-

Application in Studying Redox Signaling Pathways

The cellular redox environment plays a critical role in regulating various signaling pathways. Thiol modifications on key signaling proteins can act as "redox switches" that modulate their activity. DBB and other bimanes can be used to probe the redox state of specific cysteine residues in proteins involved in these pathways.

A prominent example of a redox-sensitive signaling pathway is the Keap1-Nrf2 pathway , which is a master regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Keap1 is a cysteine-rich protein, and upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

This compound can be used to probe the redox state of Keap1's reactive cysteines. By treating cells with DBB under different conditions (e.g., with and without an oxidative stressor), one can assess the accessibility of these cysteines. Changes in the labeling pattern of Keap1 by DBB, as determined by techniques like mass spectrometry, can provide insights into the conformational changes that occur upon redox signaling.

Conclusion

This compound is a powerful and versatile tool for cell biologists. Its ability to specifically label and crosslink thiols provides a means to quantify important cellular metabolites like glutathione and to probe the structure and interactions of proteins. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate DBB into their experimental toolbox. By understanding the principles behind its applications and following optimized protocols, scientists and drug development professionals can leverage the unique properties of this compound to gain deeper insights into cellular function and disease mechanisms.

References

The Role of Dibromobimane in Elucidating Redox Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of dibromobimane (DBB) as a critical tool in the study of redox signaling. Redox signaling, a cornerstone of cellular communication, involves the reversible oxidation and reduction of key signaling molecules, primarily cysteine residues within proteins. Glutathione (GSH), the most abundant non-protein thiol in cells, plays a central role in maintaining redox homeostasis and is intimately involved in these signaling cascades through processes like S-glutathionylation.[1][2][3] this compound, a thiol-reactive fluorescent probe, has emerged as an invaluable instrument for researchers to investigate these intricate processes, offering insights into protein function, oxidative stress, and the development of novel therapeutic strategies.

This compound: A Fluorescent Probe for Thiol Chemistry

This compound is a cell-permeable, essentially non-fluorescent compound that becomes highly fluorescent upon reaction with thiols.[4][5] This property makes it an excellent probe for detecting and quantifying low molecular weight thiols, such as glutathione, and for labeling protein thiols. The reaction proceeds via nucleophilic substitution, where the thiol group attacks one of the bromomethyl groups of DBB, forming a stable, fluorescent thioether adduct. As a bifunctional reagent, DBB can also crosslink vicinal thiols, providing structural information about proteins.

Mechanism of Action

This compound reacts with thiols in a second-order reaction that is dependent on pH, with the thiolate anion being the reactive species. The formation of the DBB-thiol adduct results in a significant increase in fluorescence quantum yield, allowing for sensitive detection. This fluorogenic property is central to its utility in various analytical techniques.

Quantitative Data on this compound

The following tables summarize key quantitative data for this compound, crucial for designing and interpreting experiments in redox signaling research.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |

| Molecular Weight | 350.01 g/mol | |

| Excitation Maximum (Abs) | ~381-394 nm | |

| Emission Maximum (Em) | ~450-490 nm | |

| Quantum Yield (QY) of GSH adduct | ~0.1 - 0.3 | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, methanol |

Table 1: Physicochemical and Spectroscopic Properties of this compound. This table provides essential information for the preparation of DBB solutions and the setup of fluorescence detection systems.

| Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | References |

| Glutathione (GSH) with nitro-fatty acids (for comparison) | 183 - 355 | pH 7.4, 37°C | |

| Nitric oxide with Glutathione (for comparison) | 0.080 ± 0.008 | pH 7.4, 37°C |

Experimental Methodologies

The following sections provide detailed protocols for the application of this compound in key experiments for studying redox signaling.

Analysis of Low Molecular Weight Thiols by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with fluorescence detection to quantify low molecular weight thiols, such as glutathione, in biological samples.

Materials:

-

This compound (DBB) stock solution (e.g., 100 mM in DMSO)

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA) for protein precipitation

-

N-ethylmaleimide (NEM) for blocking free thiols (for GSSG measurement)

-

Sodium borohydride (NaBH₄) or Dithiothreitol (DTT) for reducing disulfides

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. For total glutathione measurement, proceed to step 3. For distinguishing between reduced (GSH) and oxidized (GSSG) glutathione, split the sample.

-

Blocking and Reduction (for GSSG): To one aliquot, add NEM to block free GSH. After incubation, reduce the GSSG to GSH using NaBH₄ or DTT.

-

Protein Precipitation: Add cold PCA or MPA to the samples to precipitate proteins. Centrifuge to collect the supernatant.

-

Derivatization: Adjust the pH of the supernatant to ~8.0. Add DBB to a final concentration of 1-2 mM and incubate in the dark at room temperature for 15-30 minutes.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the DBB-thiol adducts using a suitable gradient of mobile phases (e.g., acetonitrile and water with a buffer like ammonium formate).

-

Detection and Quantification: Detect the fluorescent adducts using an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm. Quantify the thiols by comparing the peak areas to a standard curve of known thiol concentrations.

Fluorescence Microscopy of Cellular Thiols

This protocol describes the use of fluorescence microscopy to visualize the distribution of thiols within cells.

Materials:

-

This compound (DBB)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/blue channel)

Procedure:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.

-

Labeling: Incubate the live cells with 25-100 µM DBB in serum-free medium for 15-30 minutes at 37°C. Protect from light.

-

Washing: Wash the cells three times with warm PBS to remove excess probe.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope. The DBB-thiol adducts will emit blue fluorescence.

Analysis of Protein S-Glutathionylation

This protocol details a method to detect and analyze protein S-glutathionylation, a key post-translational modification in redox signaling.

Materials:

-

Cell lysis buffer containing a thiol-blocking agent (e.g., NEM)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound (DBB) for labeling

-

SDS-PAGE reagents and equipment

-

In-gel fluorescence scanner or UV transilluminator

-

Western blot equipment and anti-GSH antibody (for validation)

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing a high concentration of a thiol-blocking agent like NEM to preserve the in vivo glutathionylation status.

-

Protein Precipitation: Precipitate the proteins to remove excess NEM.

-

Reduction of Disulfides: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., DTT or TCEP) to reduce the disulfide bond of the glutathionylated proteins, exposing a free thiol on the protein.

-

Labeling with DBB: Remove the reducing agent and label the newly exposed protein thiols with DBB.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Fluorescence Detection: Visualize the DBB-labeled proteins directly in the gel using a fluorescence scanner or a UV transilluminator.

-

Western Blotting (Validation): Alternatively, run a parallel non-reducing SDS-PAGE, transfer to a membrane, and probe with an anti-GSH antibody to specifically detect glutathionylated proteins.

Visualizing Redox Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of redox signaling with this compound.

Caption: Glutathione redox cycle and protein S-glutathionylation.

Caption: Workflow for analyzing protein S-glutathionylation using DBB.

Conclusion

This compound stands as a powerful and versatile tool for investigating the intricate world of redox signaling. Its ability to specifically label and quantify thiols, coupled with its fluorogenic nature, enables researchers to probe the dynamics of glutathione metabolism and protein S-glutathionylation in both health and disease. The detailed methodologies and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their quest to unravel the complexities of redox biology and develop novel therapeutic interventions.

References

- 1. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. bBBr [this compound] *CAS 68654-25-1* | AAT Bioquest [aatbio.com]

- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

Unveiling Protein Alliances: A Technical Guide to Dibromobimane-Based Crosslinking

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, protein-protein interactions (PPIs) form the bedrock of countless biological processes, from signal transduction to metabolic regulation. The transient and often weak nature of these interactions, however, presents a significant challenge to their study. Chemical crosslinking, a technique that "freezes" these interactions by creating covalent bonds, has emerged as a powerful tool to capture these fleeting partnerships. This guide provides an in-depth exploration of dibromobimane (DBB), a thiol-specific, fluorescent crosslinking agent, and its application in the identification and characterization of protein-protein interactions.

The Core Principle: How this compound Covalently Captures Protein Interactions

This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups. These groups, specifically bromomethyl moieties, exhibit high reactivity towards sulfhydryl (-SH) groups found in the side chains of cysteine residues. The core mechanism of DBB in identifying PPIs unfolds in a two-step process:

-

First Reaction: One of the bromomethyl groups on the DBB molecule reacts with a cysteine residue on the first interacting protein, forming a stable thioether bond. This initial reaction also activates the bimane core, leading to an increase in its fluorescence.

-

Second Reaction (Crosslinking): If a second protein with a spatially proximal cysteine residue is interacting with the first, the second bromomethyl group of the now protein-bound DBB reacts with this cysteine. This forms a covalent bridge between the two proteins, effectively "trapping" the interaction.

The resulting crosslinked protein complex can then be detected and analyzed using various biochemical and biophysical techniques. A key advantage of DBB is its relatively short spacer arm, which ensures that only proteins in very close proximity (within approximately 3-6 Å) are crosslinked, providing high-resolution information about the interaction interface.[1]

Visualizing the Process: Experimental Workflow

The general workflow for identifying protein-protein interactions using this compound involves several key stages, from initial crosslinking to the final identification of the interacting partners and their specific crosslinked sites.

Quantitative Data in Focus

The efficiency and yield of the crosslinking reaction are critical parameters that need to be optimized for each specific protein system. The following table summarizes quantitative data from a study using this compound to crosslink a mutant of bovine seminal ribonuclease (BS-RNase).

| Parameter | Condition | Value | Reference |

| Crosslinking Efficiency | 0.5-fold molar excess of DBB to protein | ~70% conversion of monomer to dimer | [2] |

| Isolated Yield | Gel filtration chromatography | 60% overall yield of crosslinked dimer | [2] |

| Reaction Time | 25°C | Reaction complete in 15 minutes | [2] |

Detailed Experimental Protocols

The following protocols provide a starting point for researchers wishing to employ this compound for the identification of protein-protein interactions.

Protocol 1: Crosslinking and Analysis by SDS-PAGE (Based on ArsD-ArsA Interaction Study)

This protocol is adapted from a study investigating the interaction between the metallochaperone ArsD and the ATPase ArsA.[3]

1. Protein Preparation:

-

Purify the proteins of interest (e.g., ArsD and ArsA) to a high degree of homogeneity.

-

Prepare the proteins in a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.

2. Crosslinking Reaction:

-

Incubate the protein mixture (e.g., 24 µM of each protein) with 0.5 mM this compound.

-

The original protocol for ArsD suggests incubation at room temperature for 20 minutes. For other proteins, a 15-minute incubation at 25°C has been shown to be effective.

-

To optimize the yield of heterodimers, a three-step procedure can be employed: a. React one protein with a ~20-fold molar excess of DBB to produce an "activated monomer". b. Separate the activated monomer from unreacted DBB using a desalting column. c. Add the second thiol-containing protein to the activated monomer.

3. Quenching the Reaction:

-

Stop the crosslinking reaction by adding a quenching reagent that will react with any unreacted DBB. A common choice is dithiothreitol (DTT) to a final concentration of 20 mM.

4. SDS-PAGE Analysis:

-

Mix the quenched reaction samples with SDS-PAGE loading buffer.

-

Separate the proteins on a polyacrylamide gel (e.g., 8% polyacrylamide).

-

Visualize the crosslinked products by: a. Coomassie Blue Staining: To observe all protein bands. b. Fluorescence Imaging: Excite the gel with UV light to visualize the fluorescent bands corresponding to the bimane-crosslinked products. c. Immunoblotting: Use antibodies specific to the proteins of interest to confirm the identity of the crosslinked species.

Protocol 2: General Workflow for Crosslinking Mass Spectrometry (XL-MS)

1. Crosslinking and Quenching:

-

Follow steps 1-3 from Protocol 1.

2. Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the sample using a chaotropic agent (e.g., 8 M urea).

-

Reduce any remaining disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide to prevent their re-oxidation.

3. Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration (typically to < 2 M).

-

Digest the proteins into smaller peptides using a protease such as trypsin. This can be done either in-solution or after separating the crosslinked complexes on an SDS-PAGE gel and excising the band of interest (in-gel digestion).

4. Enrichment of Crosslinked Peptides (Optional but Recommended):

-

Crosslinked peptides are often present in low abundance compared to linear (non-crosslinked) peptides.

-

Employ a fractionation or enrichment strategy to increase the relative concentration of crosslinked peptides. Common methods include size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

5. LC-MS/MS Analysis:

-